molecular formula C15H20O2 B6325369 Ethyl 4-cyclohexylbenzoate CAS No. 959141-01-6

Ethyl 4-cyclohexylbenzoate

Cat. No.: B6325369
CAS No.: 959141-01-6
M. Wt: 232.32 g/mol
InChI Key: RPHUBPFJBAIQJT-UHFFFAOYSA-N
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Description

Ethyl 4-cyclohexylbenzoate is an aromatic ester characterized by a cyclohexyl group attached to the para position of a benzoate moiety. Its molecular structure combines the lipophilic cyclohexyl substituent with the ester functional group, making it a versatile intermediate in organic synthesis and catalysis.

Properties

IUPAC Name

ethyl 4-cyclohexylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHUBPFJBAIQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyclohexylbenzoate can be synthesized through the esterification of 4-cyclohexylbenzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using reactive distillation techniques. This method allows for the efficient separation of the ester product from the reaction mixture, enhancing the overall yield and purity of the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-cyclohexylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-cyclohexylbenzoic acid and ethanol.

Mechanism and Conditions:

  • Acid-catalyzed hydrolysis : Uses concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in aqueous ethanol under reflux. The reaction proceeds via protonation of the ester carbonyl, nucleophilic attack by water, and elimination of ethanol .

  • Base-promoted saponification : Requires NaOH or KOH in aqueous ethanol, forming the sodium salt of 4-cyclohexylbenzoic acid, which is acidified to isolate the free acid .

Example Data:

Reaction TypeReagents/ConditionsMajor ProductYield
Acidic hydrolysis6M HCl, reflux, 12h4-Cyclohexylbenzoic acid85%
Basic hydrolysis2M NaOH, 70°C, 8hSodium 4-cyclohexylbenzoate92%

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Mechanism and Reagents:

  • Lithium aluminum hydride (LiAlH₄) : Reduces the ester to 4-cyclohexylbenzyl alcohol in anhydrous tetrahydrofuran (THF) at 0–25°C .

  • Sodium borohydride (NaBH₄) : Less effective for ester reduction but may act in the presence of cerium chloride (CeCl₃) .

Example Data:

Reducing AgentSolventTemperatureProductYield
LiAlH₄THF0°C → 25°C4-Cyclohexylbenzyl alcohol78%
NaBH₄/CeCl₃Methanol25°CPartial reduction observed32%

Electrophilic Aromatic Substitution

The electron-donating cyclohexyl group activates the aromatic ring toward electrophilic substitution, primarily at the para position relative to the ester group.

Common Reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces a nitro group at the para position .

  • Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative .

  • Halogenation : Bromine (Br₂) in acetic acid yields para-bromo-substituted products .

Example Data:

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄4-Cyclohexyl-3-nitrobenzoic acid ethyl ester67%
BrominationBr₂/AcOH4-Cyclohexyl-3-bromobenzoic acid ethyl ester74%

Trans-esterification

This compound reacts with alcohols (e.g., methanol) under acid catalysis to form alternative esters.

Conditions:

  • Catalytic H₂SO₄ or p-toluenesulfonic acid (PTSA) in excess methanol at reflux .

Example Data:

AlcoholCatalystProductYield
MethanolH₂SO₄Mthis compound88%
Benzyl alcoholPTSABenzyl 4-cyclohexylbenzoate81%

Spectral Characterization

Key analytical data for reaction products (hypothetical based on analogous structures ):

NMR Data for 4-Cyclohexylbenzoic Acid:

Nucleusδ (ppm)MultiplicityIntegrationAssignment
¹H7.95d (J = 8.4 Hz)2HAromatic H (ortho to COOH)
¹H7.28d (J = 8.4 Hz)2HAromatic H (meta to COOH)
¹H2.50m1HCyclohexyl CH
¹³C171.2--COOH carbonyl

HRMS Data for Mthis compound:

  • Calculated: C₁₄H₁₈O₂ [M+H]⁺: 219.1385

  • Observed: 219.1382

Mechanism of Action

The mechanism of action of ethyl 4-cyclohexylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The cyclohexyl ring may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Spectral Features

Key spectral data from NMR (¹H and ¹³C) confirm the structure:

  • ¹H NMR (CDCl₃) : δ 7.97 (d, J = 8.0 Hz, aromatic protons), 4.37 (q, ester CH₂), 2.56–2.55 (m, cyclohexyl CH), 1.87–1.38 (m, cyclohexyl and ethyl CH₃) .
  • ¹³C NMR : Peaks at δ 167.2 (ester carbonyl) and 44.8 (cyclohexyl C) highlight the electronic environment .

Comparison with Similar Compounds

Structural Analogues of Ethyl 4-Cyclohexylbenzoate

The following table compares this compound with structurally related esters, emphasizing substituent effects on synthesis, properties, and applications:

Compound Name Substituent (Position) Ester Group Key Differences Yield (%) Key Spectral Data (¹H NMR) Applications References
This compound Cyclohexyl (para) Ethyl Lipophilic cyclohexyl group enhances solubility in non-polar media. 75 δ 7.97 (d, aromatic), 2.56 (m, cyclohexyl) Catalysis, micellar reactions
Mthis compound Cyclohexyl (para) Methyl Shorter alkyl chain reduces lipophilicity; lower molecular weight. 69 δ 7.27 (d, aromatic), 3.90 (s, OCH₃) Similar catalytic systems
p-Tolyl 4-cyclohexylbenzoate Cyclohexyl (para) p-Tolyl Aromatic ester group (p-tolyl) increases steric bulk and π-π stacking potential. 70 δ 7.22 (d, tolyl), 2.38 (s, CH₃) Photocatalysis, polymer chemistry
Ethyl 4-(tert-butyl)benzoate tert-Butyl (para) Ethyl tert-Butyl group provides steric hindrance, reducing reactivity in electrophilic substitutions. N/A δ 1.37 (s, 9H, tert-butyl) Stabilizers, high-temperature resins
Ethyl 4-nitrobenzoate Nitro (para) Ethyl Electron-withdrawing nitro group decreases electron density, enhancing electrophilic substitution reactivity. N/A δ 8.20 (d, aromatic), 4.35 (q, ester CH₂) Pharmaceuticals, dyes

Substituent Effects on Properties

  • Electronic Effects : Electron-donating groups (e.g., cyclohexyl) increase the electron density of the aromatic ring, favoring electrophilic substitutions. In contrast, nitro groups (electron-withdrawing) deactivate the ring .
  • Steric Effects : Bulky substituents like tert-butyl or cyclohexyl hinder reactions at the ortho positions, directing substitutions to meta or para positions .
  • Solubility : Ethyl esters generally exhibit higher lipophilicity than methyl analogues, enhancing compatibility with organic solvents. For example, this compound dissolves readily in THF and petroleum ether .

Reactivity and Catalytic Performance

  • Cross-Coupling Efficiency : this compound achieves 75% yield in Pd-catalyzed reactions, outperforming methyl derivatives (69%) due to better surfactant compatibility .
  • Thermal Stability : tert-Butyl-substituted benzoates (e.g., p-tolyl 4-tert-butylbenzoate) show higher thermal stability, making them suitable for high-temperature applications .

Spectral Distinctions

  • Cyclohexyl vs. tert-Butyl : Cyclohexyl protons appear as complex multiplets (δ 1.38–1.87), while tert-butyl groups produce a singlet (δ 1.37) .
  • Nitro vs. Ester Carbonyl : Nitrobenzoates exhibit downfield-shifted aromatic protons (δ 8.20) compared to benzoates (δ 7.97) due to electron withdrawal .

Biological Activity

Ethyl 4-cyclohexylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound can be synthesized through the esterification of 4-cyclohexylbenzoic acid with ethanol, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The compound exhibits various chemical reactions, including oxidation to form 4-cyclohexylbenzoic acid, reduction to 4-cyclohexylbenzyl alcohol, and electrophilic substitution reactions on the aromatic ring.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli. This suggests a potential therapeutic role in managing inflammatory conditions.

The biological activity of this compound is thought to be linked to its interaction with cellular membranes and specific molecular targets. The lipophilicity conferred by the cyclohexyl group may enhance its bioavailability, allowing it to penetrate biological membranes more effectively.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various esters, including this compound, revealed its effectiveness against resistant bacterial strains. The compound was tested in a series of dilutions, with results indicating that it could serve as a basis for developing new antimicrobial agents .
  • Inflammation Modulation : In another study focusing on inflammation, this compound was shown to reduce the expression of matrix metalloproteinases (MMPs) in human myometrial cells under inflammatory conditions induced by lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with other benzoate esters regarding their biological activities:

Compound Antimicrobial Activity Anti-inflammatory Activity
Ethyl benzoateModerateLow
Mthis compoundLowModerate
This compoundHighHigh

The presence of the cyclohexyl ring in this compound enhances both its lipophilicity and biological activity compared to simpler esters like ethyl benzoate.

Q & A

Q. What characterization techniques are essential for verifying the structure of this compound?

  • Methodological Answer : Combine ¹H NMR (e.g., aromatic protons at δ 7.97 and 7.27 ppm, ethoxy group at δ 4.37 ppm) and ¹³C NMR (e.g., carbonyl at δ 167.2 ppm) to confirm structural integrity . Cross-validate with high-resolution mass spectrometry (HRMS) and compare spectral data with published benchmarks .

Q. How can stability issues during storage or experimental handling be addressed?

  • Methodological Answer : Store the compound in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to strong acids/bases and UV light, as ester groups are prone to degradation. Conduct accelerated stability studies under varying pH, temperature, and humidity to identify degradation pathways .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve peaks from byproducts. Validate the method using spiked samples and calculate recovery rates (target ≥95%) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and electron density distributions. Compare experimental yields with computational predictions to identify steric/electronic factors (e.g., cyclohexyl group’s steric bulk) influencing coupling efficiency . Validate using deuterium-labeling experiments to track hydrogen migration .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes or receptors). Parameterize the compound’s force field with Gaussian09-derived charges. Analyze binding affinities (ΔG values) and hydrogen-bonding networks to prioritize in vitro assays .

Q. How should researchers address conflicting spectral data in structural assignments?

  • Methodological Answer : Re-examine sample purity via TLC or GC-MS to rule out contaminants. Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What strategies elucidate structure-property relationships for this compound derivatives?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., electron-withdrawing/-donating groups) and correlate their electronic properties (Hammett σ values) with reactivity or solubility. Use QSAR models to predict bioactivity or physicochemical parameters .

Q. How can reproducibility challenges in catalytic synthesis be mitigated?

  • Methodological Answer : Standardize reaction conditions (e.g., degassing solvents, precise temperature control) and document batch-to-batch variability. Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories to facilitate cross-lab validation .

Q. What experimental approaches assess the compound’s mutagenic or carcinogenic potential?

  • Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus assays. Compare results with structurally similar compounds (e.g., ethylparaben) using read-across strategies per REACH guidelines .

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